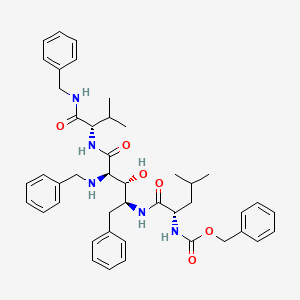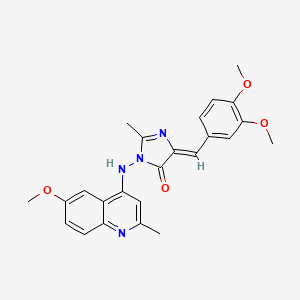
(3R)-1-Nonen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-Nonen-3-ol: is an organic compound with the molecular formula C9H18O It is a chiral alcohol with a double bond located at the first carbon and a hydroxyl group at the third carbon in the R-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Nonen-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-Nonen-3-one using chiral catalysts. This method ensures the selective formation of the (3R)-enantiomer. Another method involves the hydroboration-oxidation of 1-Nonene, followed by stereoselective reduction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes use chiral catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to maintain the stereoselectivity and prevent the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-1-Nonen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form (3R)-Nonan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method for reducing the double bond.
Substitution: Reagents like PBr3 (Phosphorus tribromide) can be used to substitute the hydroxyl group with a bromine atom.
Major Products:
Oxidation: Formation of 1-Nonen-3-one or 1-Nonanal.
Reduction: Formation of (3R)-Nonan-3-ol.
Substitution: Formation of 1-Bromo-3-nonene.
Applications De Recherche Scientifique
Chemistry: (3R)-1-Nonen-3-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are studied for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Mécanisme D'action
The mechanism of action of (3R)-1-Nonen-3-ol involves its interaction with specific molecular targets. In enzymatic reactions, the hydroxyl group and the double bond play crucial roles in binding to the active site of enzymes. The stereochemistry of the compound ensures selective interactions with chiral receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(3S)-1-Nonen-3-ol: The enantiomer of (3R)-1-Nonen-3-ol with opposite stereochemistry.
1-Nonen-3-one: The oxidized form of this compound.
(3R)-Nonan-3-ol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable compound in asymmetric synthesis. The presence of both a hydroxyl group and a double bond allows for diverse chemical transformations, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
79646-41-6 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(3R)-non-1-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m0/s1 |
Clé InChI |
DWUPJMHAPOQKGJ-VIFPVBQESA-N |
SMILES isomérique |
CCCCCC[C@H](C=C)O |
SMILES canonique |
CCCCCCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)









![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)



